Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate
Overview
Description
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a pyridine-based compound . It has a molecular weight of 256.69 . The IUPAC name for this compound is tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Reactions
Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is involved in various chemical synthesis and reaction processes. For instance, its derivatives have been synthesized through reactions with different acid chlorides, showcasing its versatility in chemical synthesis. These derivatives, such as tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate, demonstrate the compound's potential in creating a range of chemical structures (Rao, Kumar, & Ravindhranath, 2013). Additionally, the preparation and Diels-Alder reaction of related compounds highlight its utility in complex organic synthesis processes, such as the creation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).
Applications in Photovoltaic and Magnetic Materials
Some research has explored the application of tert-butyl carbamate derivatives in photovoltaic and magnetic materials. For example, amphiphilic ruthenium sensitizers, which include tert-butyl carbamate derivatives, have been investigated for their effectiveness in dye-sensitized solar cells. These studies suggest potential applications in renewable energy technologies (Klein et al., 2004). Similarly, research into single-molecule magnets involving tert-butyl carbamate derivatives has shown promising results, indicating their potential use in developing new magnetic materials (Kanetomo et al., 2015).
Pharmaceutical Intermediates
This compound and its derivatives have also found applications as intermediates in pharmaceutical synthesis. For instance, its derivatives have been utilized in the synthesis of small molecule anticancer drugs, highlighting its importance in medicinal chemistry (Zhang et al., 2018). The compound's derivatives serve as key intermediates in synthesizing various pharmaceuticals, demonstrating its broad utility in drug development.
Biochemical Studies
In biochemical research, tert-butyl carbamate derivatives have been studied for their metabolism in biological systems. For example, the metabolism of terbacil, a related compound, in different plant species offers insights into herbicide tolerance and environmental interactions (Genez & Monaco, 1983). These studies contribute to our understanding of biochemical processes and environmental science.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFAVHZVKTXFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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